2-(4-Fluorophenoxy)pentan-3-one
Description
2-(4-Fluorophenoxy)pentan-3-one is a fluorinated organic compound characterized by a pentan-3-one backbone substituted with a 4-fluorophenoxy group at the second carbon. Its molecular formula is C₁₁H₁₁FO₂, with a molar mass of approximately 194.21 g/mol. The compound features a ketone group at position 3 and a fluorinated aromatic ether moiety, which may influence its physicochemical properties, such as polarity, solubility, and reactivity.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)pentan-3-one |
InChI |
InChI=1S/C11H13FO2/c1-3-11(13)8(2)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
IHONMMUWXUNVEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Comparative Analysis
Electronic and Steric Effects
- 4F-Pentedrone (): The 4-fluorophenyl group and methylamino substituent create a polar, electron-deficient aromatic system. The amino group may participate in hydrogen bonding, increasing water solubility compared to the target compound’s phenoxy group, which is less polar .
- The α,β-unsaturated ketone and dimethylamino group could confer unique reactivity in Michael additions or as a pharmacophore .
Physicochemical Properties
- The difluorophenoxy analog () has a higher molar mass (255.26 g/mol) and likely lower volatility than the target compound. Its unsaturated backbone may also reduce conformational flexibility.
- 4F-Pentedrone’s methylamino group increases basicity (pKa ~8–10), whereas the phenoxy group in the target compound is less basic, affecting its partitioning in biological systems .
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